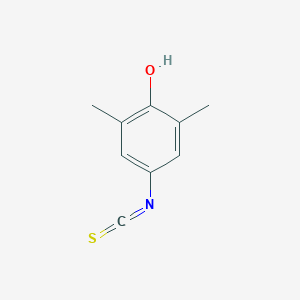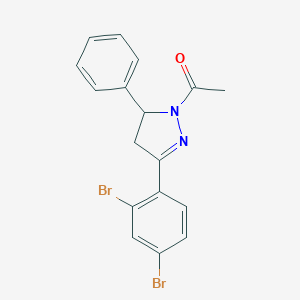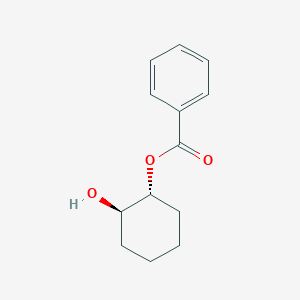![molecular formula C17H10BrN3O2S B304774 (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304774.png)
(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one, also known as BFT, is a novel compound that has shown promising results in scientific research. BFT belongs to the family of thiazolopyrimidines, which have been extensively studied due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also been shown to modulate the expression of certain genes involved in the immune response.
Biochemical and Physiological Effects:
(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been found to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is still a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also shown promising results in the treatment of cancer, and more research is needed to fully understand its anti-tumor properties. In addition, (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one may have applications in the development of new anti-inflammatory and anti-microbial drugs.
Méthodes De Synthèse
(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can be synthesized using a multistep process involving the reaction of furan-2-carbaldehyde with thiourea, followed by the reaction with bromine and phenylhydrazine. The final product is obtained through a condensation reaction between the intermediate and 2-amino-4,6-dimethylpyrimidine.
Applications De Recherche Scientifique
(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. (6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C17H10BrN3O2S |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H10BrN3O2S/c18-14-7-6-11(23-14)8-12-15(19)21-13(10-4-2-1-3-5-10)9-24-17(21)20-16(12)22/h1-9,19H/b12-8-,19-15? |
Clé InChI |
PPYPWKWVGMKZLM-RFCLUPQTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)Br)/C(=N)N23 |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)Br)C(=N)N23 |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)Br)C(=N)N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)



![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

